molecular formula C8H8Br2O2 B1296824 1,4-Dibromo-2,5-dimethoxybenzene CAS No. 2674-34-2

1,4-Dibromo-2,5-dimethoxybenzene

Cat. No. B1296824
CAS RN: 2674-34-2
M. Wt: 295.96 g/mol
InChI Key: CHCLRVOURKGRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2,5-dimethoxybenzene is a chemical compound with the molecular formula Br2C6H2(OCH3)2. It has a molecular weight of 295.96 . The crystal structure of this compound has been reported to be monoclinic and its asymmetric unit is composed of one-half of the molecule .


Synthesis Analysis

The synthesis of 1,4-Dibromo-2,5-dimethoxybenzene has been proposed to be mediated by Lithium diisopropylamide (LDA) .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2,5-dimethoxybenzene is characterized by two bromine atoms and two methoxy groups attached to a benzene ring . The detailed vibrational assignments are calculated using VEDA program .


Physical And Chemical Properties Analysis

1,4-Dibromo-2,5-dimethoxybenzene has a melting point of 144-149 °C . It has a density of 1.7±0.1 g/cm3 and a boiling point of 290.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Pharmaceutical Intermediates

1,4-Dibromo-2,5-dimethoxybenzene is primarily employed as an intermediate in the synthesis of various pharmaceutical compounds . Its role is crucial in the formation of complex molecules used in medication development, particularly for drugs that require substituted benzene rings as part of their structure.

Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of conjugated polymers and small organic molecules . It serves as a building block in Heck cross-coupling reactions, which are pivotal for creating carbon-carbon bonds, an essential step in constructing larger organic frameworks.

Material Science

The compound finds its application in material science, particularly in the development of polyfluorene derivatives . These derivatives are significant for their water-soluble properties and potential use in creating new types of polymers with enhanced stability and performance.

Analytical Chemistry

In analytical chemistry, 1,4-Dibromo-2,5-dimethoxybenzene can be used as a standard or reference compound due to its well-defined properties, such as melting point and molecular weight . It aids in the calibration of instruments and validation of analytical methods.

Safety and Hazards

The safety data sheet for 1,4-Dibromo-2,5-dimethoxybenzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,4-dibromo-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCLRVOURKGRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282647
Record name 1,4-Dibromo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-dimethoxybenzene

CAS RN

2674-34-2
Record name 2674-34-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dibromo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2,5-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dibromo-2,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dibromo-2,5-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
1,4-Dibromo-2,5-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
1,4-Dibromo-2,5-dimethoxybenzene
Reactant of Route 5
1,4-Dibromo-2,5-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
1,4-Dibromo-2,5-dimethoxybenzene

Q & A

Q1: What is the structural significance of 1,4-Dibromo-2,5-dimethoxybenzene and how is it characterized?

A1: 1,4-Dibromo-2,5-dimethoxybenzene (C8H8Br2O2) is a benzene derivative with bromine and methoxy substituents. Its structure exhibits inversion symmetry, with one half-molecule representing the asymmetric unit [, ]. This symmetrical arrangement influences its reactivity and potential applications.

Q2: What are the key applications of 1,4-Dibromo-2,5-dimethoxybenzene in synthetic chemistry?

A2: 1,4-Dibromo-2,5-dimethoxybenzene serves as a versatile building block in organic synthesis. Notably, it acts as a precursor for generating arynes []. These highly reactive intermediates readily undergo [2+2] cycloadditions with dienes like 1,1-dimethoxyethene, leading to the formation of benzocyclobutenes, a class of compounds with unique structural and electronic properties [].

Q3: How is 1,4-Dibromo-2,5-dimethoxybenzene utilized in materials science, particularly in the context of photovoltaic devices?

A3: Researchers have incorporated 1,4-Dibromo-2,5-dimethoxybenzene as a monomer in the synthesis of alternating donor-acceptor copolymers []. The dimethoxybenzene unit acts as an electron-rich donor, while other components in the polymer backbone serve as acceptors. This donor-acceptor arrangement facilitates charge transport, a crucial property for efficient photovoltaic devices [].

Q4: What is the role of the methoxy groups in 1,4-Dibromo-2,5-dimethoxybenzene when used in polymer synthesis?

A4: In the context of polymer synthesis for photovoltaic applications, the methoxy groups in 1,4-Dibromo-2,5-dimethoxybenzene can function as thermally removable solubilizing groups []. These groups enhance the polymer's solubility during synthesis and processing. Upon heating, they can be cleaved, leading to changes in the polymer's morphology and potentially influencing its optoelectronic properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.